5-Bromo-3,4-dichloro-2-methyl-2H-indazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrCl2N2 |
|---|---|
Molecular Weight |
279.95 g/mol |
IUPAC Name |
5-bromo-3,4-dichloro-2-methylindazole |
InChI |
InChI=1S/C8H5BrCl2N2/c1-13-8(11)6-5(12-13)3-2-4(9)7(6)10/h2-3H,1H3 |
InChI Key |
LEEVBSOXWBIJIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C(=N1)C=CC(=C2Cl)Br)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Studies of 5 Bromo 3,4 Dichloro 2 Methyl 2h Indazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 5-Bromo-3,4-dichloro-2-methyl-2H-indazole, both ¹H and ¹³C NMR would provide critical information about its atomic framework.
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two remaining aromatic protons on the benzene (B151609) ring and the N-methyl group. The aromatic protons, H-6 and H-7, would appear as doublets due to coupling to each other. Their exact chemical shifts would be influenced by the electron-withdrawing effects of the adjacent halogen substituents. The N-methyl group would present as a singlet, typically in the range of 4.0-4.3 ppm for N-2 methylated indazoles. dergipark.org.tr
The ¹³C NMR spectrum would account for all eight carbon atoms in the molecule. The chemical shifts for the carbon atoms are highly dependent on the substituents. ipb.ptcdnsciencepub.com The carbons bearing the chlorine (C-3, C-4) and bromine (C-5) atoms would be significantly affected. The N-methyl carbon would have a characteristic shift, while the remaining aromatic and pyrazole (B372694) ring carbons would be identifiable in the aromatic region of the spectrum. carta-evidence.orgresearchgate.net
Predicted ¹H and ¹³C NMR Data
This table presents predicted chemical shifts (δ) based on the analysis of substituted indazoles and general NMR principles. Actual experimental values may vary.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| N-CH₃ | 3.9 - 4.2 (singlet) | 35 - 40 |
| C-3 | - | 140 - 145 |
| C-3a | - | 120 - 125 |
| C-4 | - | 115 - 120 |
| C-5 | - | 118 - 123 |
| C-6 | 7.6 - 7.9 (doublet) | 125 - 130 |
| C-7 | 7.3 - 7.6 (doublet) | 110 - 115 |
For a molecule with multiple substituents like this compound, 1D NMR alone may not be sufficient for unequivocal assignment. Two-dimensional (2D) NMR techniques are essential for confirming the precise substitution pattern.
COSY (Correlation Spectroscopy): This experiment would show a clear correlation between the two adjacent aromatic protons, H-6 and H-7, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signals for H-6 and H-7 to their corresponding ¹³C signals, and the N-methyl proton signal to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for this structure, as it reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:
The N-methyl protons showing a correlation to C-3, confirming the methyl group is on the N-2 position of the indazole ring.
Proton H-7 showing correlations to C-5 and C-3a.
Proton H-6 showing correlations to C-4 and C-7a. These correlations would piece together the molecular puzzle, leaving no ambiguity in the substituent placement. dergipark.org.tr
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space proximity between protons. A crucial expected correlation for N-2 substituted indazoles is between the N-methyl protons and the H-7 proton. dergipark.org.trlibretexts.org This observation provides definitive proof of the N-2 methylation, as an N-1 methyl group would be too distant from H-7 to produce a significant NOE signal. researchgate.net
While no specific solid-state NMR (ssNMR) studies for this compound are documented, this technique is highly valuable for characterizing the solid form of a compound. Molecules can crystallize in different arrangements, known as polymorphs, which can have distinct physical properties. In ssNMR, the chemical shifts of atoms are sensitive to their local electronic environment, which is influenced by intermolecular packing. Therefore, different polymorphs would yield different ssNMR spectra, allowing for their identification and characterization. This is particularly relevant for halogenated compounds where intermolecular halogen bonding can influence crystal packing.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
X-ray crystallography provides the most definitive structural evidence for a crystalline compound. A successful single-crystal X-ray diffraction analysis of this compound would yield a three-dimensional model of the molecule. nih.gov This would unambiguously confirm the connectivity of all atoms, the bond lengths and angles, and the planarity of the bicyclic indazole system.
Furthermore, the analysis reveals how molecules are arranged within the crystal lattice. mdpi.com This crystal packing information is stabilized by various intermolecular forces. For this compound, potential interactions could include π-π stacking between the aromatic rings of adjacent molecules and halogen bonds involving the bromine and chlorine atoms. Understanding these interactions is crucial as they dictate the material's bulk properties, such as melting point and solubility. While a crystal structure for the target compound is not publicly available, studies on similar heterocyclic molecules have demonstrated the power of this technique in confirming structures and analyzing packing motifs. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a key technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four decimal places), allowing for the calculation of a unique molecular formula.
For this compound (C₈H₅BrCl₂N₂), HRMS would verify its elemental composition. A particularly telling feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would create a highly characteristic cluster of peaks for the molecular ion. docbrown.info
Electron ionization mass spectrometry would also induce fragmentation of the molecule. The study of these fragments provides further structural clues. Common fragmentation pathways for related compounds involve the loss of small, stable radicals or neutral molecules. researchgate.netnih.gov
Expected HRMS Fragments for C₈H₅BrCl₂N₂
| Fragment Ion | Description of Loss |
|---|---|
| [M - CH₃]⁺ | Loss of the methyl radical |
| [M - Cl]⁺ | Loss of a chlorine radical |
| [M - Br]⁺ | Loss of a bromine radical |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. bas.bg
For this compound, the FT-IR and Raman spectra would display a number of key bands:
Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H Stretching: From the methyl group, appearing just below 3000 cm⁻¹.
C=C and C=N Stretching: These vibrations, originating from the indazole ring system, would appear in the 1600-1450 cm⁻¹ region.
C-X (Halogen) Stretching: The carbon-halogen bonds give rise to strong absorptions in the fingerprint region of the spectrum. The C-Cl stretches are typically found in the 800-600 cm⁻¹ range, while the C-Br stretch would appear at an even lower frequency (around 600-500 cm⁻¹), consistent with the heavier mass of bromine. spectroscopyonline.com
Analysis of the gas-phase IR spectrum of the parent indazole molecule shows the complexity and richness of the vibrational modes in this heterocyclic system. psu.educhemicalbook.com The specific frequencies and intensities in the spectrum of the title compound would be modulated by the electronic effects and mass of the bromo, chloro, and methyl substituents.
Computational and Theoretical Investigations of 5 Bromo 3,4 Dichloro 2 Methyl 2h Indazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule. This information is key to predicting its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the molecular geometry and electronic properties of compounds like 5-Bromo-3,4-dichloro-2-methyl-2H-indazole. DFT calculations can determine the most stable conformation of the molecule by optimizing its geometry to a minimum energy state. This process yields precise data on bond lengths, bond angles, and dihedral angles.
Theoretical investigations on related bromo-indazole derivatives have utilized DFT methods, often with basis sets like 6-311++G(d,p), to compare calculated values with experimental data, showing good correlation. researchgate.net For this compound, DFT would similarly provide a detailed three-dimensional structure. Electronic properties such as dipole moment, polarizability, and hyperpolarizability can also be calculated. High polarizability may be an indicator of enhanced bioactivity. nih.gov
Table 1: Predicted Geometric Parameters for this compound using DFT (Note: These are representative values based on DFT studies of similar heterocyclic compounds, as specific published data for this molecule is not available.)
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-Br | 1.89 |
| C-Cl (at C3) | 1.73 |
| C-Cl (at C4) | 1.72 |
| N-N | 1.38 |
| N-CH3 | 1.47 |
| **Bond Angles (°) ** | |
| C4-C3-Cl | 119.5 |
| C3-C4-Cl | 120.5 |
| C-N-N | 108.0 |
| C-N-CH3 | 125.0 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Electrostatic Potential Surfaces (MEP)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and polarizable. acs.org
Molecular Electrostatic Potential (MEP) surfaces are used to visualize the charge distribution of a molecule. These maps illustrate the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a typical MEP map, red areas indicate negative electrostatic potential (electron-rich), while blue areas indicate positive electrostatic potential (electron-poor). This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors and enzyme substrates. For halogenated compounds, the regions around the halogen atoms often show unique electrostatic characteristics that influence their interactions. nih.gov
Table 2: Calculated FMO Properties for this compound (Note: The following are hypothetical, yet representative, values based on published data for structurally similar compounds.)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| Energy Gap (ΔE) | 5.10 |
| Ionization Potential | 6.85 |
| Electron Affinity | 1.75 |
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target.
Docking simulations can predict the binding mode and affinity of this compound with various protein receptors. The simulation places the ligand into the binding site of the protein and calculates a "docking score," which estimates the binding energy. A lower docking score generally indicates a more favorable binding interaction. Studies on other indazole derivatives have successfully used this method to predict interactions with targets like the estrogen receptor. mdpi.com The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.
Many drugs function by inhibiting enzymes. Molecular docking is a key tool for modeling how an inhibitor, such as an indazole derivative, fits into the active site of an enzyme. For example, various substituted indazoles have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) and S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN) to explore their potential as anti-inflammatory or antimicrobial agents. distantreader.orgnih.gov These studies identify the key amino acid residues involved in the binding and help explain the inhibitor's mechanism of action. For this compound, docking could predict its inhibitory potential against various enzymes by analyzing how its dichlorinated and brominated scaffold interacts with the active site residues.
Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase Target
| Parameter | Result |
| Target Protein | Tyrosine Kinase (Hypothetical) |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | |
| Hydrogen Bonds | MET 120, LYS 85 |
| Hydrophobic Interactions | LEU 55, VAL 63, ALA 83 |
| Halogen Bonds | ASP 175 (with Bromine atom) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules with known activities.
For indazole derivatives, QSAR studies have been successfully employed to understand the structural requirements for activities such as inhibiting Hypoxia-inducible factor-1α (HIF-1α) and quorum sensing in bacteria. nih.govnih.gov These models can identify which molecular features are most important for a desired biological effect. For instance, a QSAR model might reveal that the presence of electron-withdrawing groups at specific positions on the indazole ring enhances activity. Such a validated model could then be used to predict the biological activity of this compound before it is synthesized and tested, saving time and resources in the drug development process. The development of a robust QSAR model relies on statistical validation to ensure its predictive power. nih.gov
Development of Predictive Models for Biological Activity based on Structural Descriptors
Currently, there is a notable absence of published research specifically dedicated to the development of predictive models for the biological activity of this compound based on its structural descriptors. While computational studies are prevalent for the broader class of indazole derivatives, demonstrating the utility of Quantitative Structure-Activity Relationship (QSAR) models in predicting therapeutic effects, such focused analyses for this particular compound are not available in the current scientific literature. The development of such models would require a dataset of structurally related compounds with corresponding biological activity data, which has not yet been established for this specific indazole.
Pharmacophore Modeling Based on this compound Scaffolds
Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups responsible for biological activity. However, specific studies detailing pharmacophore models derived from or based on the this compound scaffold have not been reported in the accessible scientific literature. The generation of a pharmacophore model for this compound would be a critical step in virtual screening campaigns to identify novel molecules with similar biological profiles, but such research is yet to be published.
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations provide valuable insights into the conformational stability of a molecule and its dynamic interactions with biological targets. Despite the potential of MD simulations to elucidate the behavior of this compound at an atomic level, a review of the current scientific literature reveals no specific studies that have undertaken such simulations for this compound. Research in this area would be instrumental in understanding its flexibility, solvent interactions, and the thermodynamics of its binding to potential protein targets. The absence of such data highlights a gap in the computational characterization of this particular molecule.
Pre Clinical Biological Evaluation and Mechanistic Insight of 5 Bromo 3,4 Dichloro 2 Methyl 2h Indazole
In Vitro Biological Activity Assays (Cell-Based and Biochemical)
No publicly available data from in vitro studies could be retrieved for 5-Bromo-3,4-dichloro-2-methyl-2H-indazole.
Cell-Based Assays for Antiproliferative Activity in Non-Human Cell Lines (e.g., Cancer Cell Lines like A549, MCF7)
There are no documented studies investigating the antiproliferative effects of this compound on any non-human cell lines, including the commonly used cancer cell lines A549 (human lung carcinoma) and MCF7 (human breast adenocarcinoma). As a result, its potential efficacy as a cytotoxic or cytostatic agent is unknown.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Assay Type | IC₅₀ / Activity | Source |
|---|---|---|---|
| A549 | Data Not Available | Data Not Available | Data Not Available |
Enzyme Inhibition Assays (e.g., Kinases, Indoleamine-2,3-dioxygenase 1 (IDO1), DNA Gyrase)
No research has been published detailing the inhibitory activity of this compound against any enzymes. Its potential to modulate the activity of therapeutically relevant enzymes such as protein kinases, Indoleamine-2,3-dioxygenase 1 (IDO1), or bacterial DNA gyrase has not been determined.
Table 2: Enzyme Inhibition Profile of this compound
| Target Enzyme | Assay Type | IC₅₀ / % Inhibition | Source |
|---|---|---|---|
| Kinases | Data Not Available | Data Not Available | Data Not Available |
| IDO1 | Data Not Available | Data Not Available | Data Not Available |
Receptor Binding Studies and Antagonism/Agonism Profiling (e.g., CCR4)
Information regarding the receptor binding profile for this compound is not available in the scientific literature. Consequently, its ability to bind to and modulate the function of receptors, such as the C-C chemokine receptor 4 (CCR4), as either an antagonist or an agonist, has not been evaluated.
Antimicrobial and Antifungal Efficacy Studies (in vitro)
There are no published reports on the in vitro evaluation of this compound for antimicrobial or antifungal properties. Its spectrum of activity against pathogenic bacteria or fungi remains uncharacterized.
In Vivo Pre-clinical Efficacy Studies (Animal Models Only)
Reflecting the absence of foundational in vitro data, no in vivo studies in animal models have been reported for this compound.
Efficacy in Relevant Disease Models (e.g., Xenograft Models in Mice)
No pre-clinical studies assessing the efficacy of this compound in any disease-relevant animal models, such as murine xenograft models for cancer, have been documented. Its therapeutic potential in a whole-organism system has not been investigated.
Exploratory Studies in Infection Models in Animals
There is currently no publicly available research detailing the evaluation of this compound in any animal models of infection. Such studies would be essential to determine its potential efficacy against pathogens in a living organism.
Investigation of Molecular Mechanisms of Action (Non-Clinical)
Target Identification and Validation Approaches
Information regarding the specific biological targets of this compound is not available. The process of identifying and validating molecular targets is a critical step in understanding how a compound exerts its effects.
Cellular Pathway Analysis (e.g., Apoptosis, Cell Cycle Modulation, Gene Expression)
There are no published studies on the effects of this compound on cellular pathways such as apoptosis, cell cycle regulation, or gene expression. This information is vital for characterizing its cellular mechanism of action.
Structure Activity Relationship Sar Studies of 5 Bromo 3,4 Dichloro 2 Methyl 2h Indazole and Its Analogs
Impact of Halogen Substitutions (Bromo, Dichloro) on Biological Activity
Halogen atoms are frequently incorporated into bioactive compounds to modulate factors like lipophilicity, metabolic stability, and target binding affinity through halogen bonds. nih.gov For indazole derivatives, the effects of halogenation are highly dependent on the position and identity of the halogen.
Positional Isomer Effects of Halogens on Potency and Selectivity
The location of halogen substituents on the indazole ring can dramatically alter biological activity. Research on various indazole-based compounds demonstrates that a substituent's effect is not universal but is often specific to the biological target.
For a series of indazole arylsulfonamides developed as CC-Chemokine Receptor 4 (CCR4) antagonists, substitutions at the C5, C6, and C7 positions of the indazole core were generally not well-tolerated, with the exception of very small groups. acs.org Specifically, a fluoro-analogue at the C5 position, while more potent in a primary assay, showed lower potency in a whole blood assay, offering no net advantage. acs.org In contrast, studies on indazole derivatives for cardiovascular applications revealed that introducing a chlorine or methyl group at the C7 position could enhance cardiovascular activity. nih.gov
In the development of A2B adenosine (B11128) receptor (A₂BAR) antagonists, the position of halogenation was a critical determinant of affinity. nih.gov Systematic assessment showed that monohalogenation at the C8 position resulted in potent ligands, whereas halogenation at the C7 position led to a decay in affinity. nih.gov This highlights that even adjacent positions on the benzene (B151609) portion of the indazole core can have opposing effects on ligand binding for a specific receptor.
| Position on Indazole Ring | Observed Effect of Halogen Substitution | Compound Class / Target | Source |
|---|---|---|---|
| C5 | Generally not tolerated; C5-fluoro showed mixed results. | CCR4 Antagonists | acs.org |
| C6 | Not well-tolerated. | CCR4 Antagonists | acs.org |
| C7 | Increased cardiovascular activity (with Chlorine). | Cardiovascular Agents | nih.gov |
| C7 | Produced a halogen-size-dependent decay in affinity. | A₂B Adenosine Receptor Antagonists | nih.gov |
| C8 | Monohalogenation produced potent ligands. | A₂B Adenosine Receptor Antagonists | nih.gov |
Influence of Halogen Identity on Biological Efficacy
The specific halogen used (e.g., fluorine, chlorine, bromine, iodine) also plays a crucial role, primarily through its size (steric effects), electronegativity, and ability to form halogen bonds.
In the case of A₂BAR antagonists, monohalogenation at the C8 position produced potent ligands irrespective of the nature of the halogen, suggesting some flexibility in this region of the binding pocket. nih.gov However, where steric constraints are more significant, the identity of the halogen becomes critical. For instance, dihalogenation of the A₂BAR antagonists produced a halogen-size-dependent decay in affinity. nih.gov A separate study on antimalarial compounds found that replacing a bromine atom with the larger iodine atom was detrimental to activity, indicating that the steric bulk of iodine was not well-accommodated by the target. nih.gov Conversely, for indazole estrogens designed as ligands for the estrogen receptor β (ERβ), polarizable substituents, including various halogens, at the C-3 position were shown to confer high affinity and selectivity. illinois.edu This suggests that for some targets, the electronic properties of the halogen are more critical than its size.
Role of the Methyl Group at the N2 Position in Activity and Pharmacological Profile
The indazole scaffold has two nitrogen atoms (N1 and N2) available for substitution, and the placement of an alkyl group, such as methyl, on one versus the other can have a profound impact on the molecule's properties. The 2H-indazole tautomer is generally less thermodynamically stable than the 1H-indazole form. nih.gov The specific presence of a methyl group at the N2 position, as seen in 5-Bromo-3,4-dichloro-2-methyl-2H-indazole, locks the molecule into this less common configuration, which can be crucial for fitting into a specific protein binding site.
SAR studies consistently show that the choice between N1 and N2 substitution is a critical determinant of biological activity.
Enhanced Potency: In a series of 3-aryl indazoles tested for anticancer activity, the N-methyl derivatives (N1-methyl) were found to be more potent than the unsubstituted (N-H) parent compounds against HCT-116 and MDA-MB-231 cell lines. mdpi.com The study's authors attributed the slight enhancement in cytotoxic activity directly to the presence of the methyl group. mdpi.com
Profound Effect on Activity: Research on positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine (B1216132) receptor found that regioisomeric N-methyl indazoles had a "profound effect" on M1 PAM activity, underscoring the importance of the methyl group's position. researchgate.net
Synthetic Selectivity: The regioselectivity of N-alkylation is influenced by the steric and electronic properties of other substituents on the indazole ring. nih.gov This interplay determines whether an N1 or N2 substituted product is favored during synthesis, which has direct consequences for accessing the desired biologically active isomer. nih.gov
Influence of Indazole Ring Substitutions on Target Binding and Efficacy
Beyond the specific halogens and N2-methyl group in this compound, a wide array of other substituents have been explored across the indazole ring to optimize biological activity.
The nature and position of these groups dictate the molecule's interaction with its biological target, influencing both binding affinity and functional efficacy. For example, in the context of protein kinase inhibitors, the substitution pattern is critical. While hydrophobic groups like alkyl or halogen at certain positions led to a decrease in potency for some VEGFR-2 inhibitors, hydrogen bond-forming groups like amide and sulfonamide resulted in enhanced activity. nih.gov In another series of kinase inhibitors, substitution with small lipophilic groups resulted in enhanced cellular potency. nih.gov
For indazole-based estrogen receptor β (ERβ) ligands, substitutions at the C-3 position with polar and/or polarizable groups such as halogens, trifluoromethyl (CF₃), and nitrile (CN) were found to produce compounds with high affinity and selectivity. illinois.edu
| Position | Substituent Type | Observed Effect | Compound Class / Target | Source |
|---|---|---|---|---|
| C3 | Polar/Polarizable (Halogen, CF₃, CN) | High affinity and selectivity for ERβ. | Estrogen Receptor β Ligands | illinois.edu |
| C3 | Carbohydrazide Moiety | Crucial for strong inhibitory activity. | IDO1 Enzyme Inhibitors | nih.gov |
| C5 | Methyl Group | Lower activity compared to methoxy (B1213986) derivatives. | GSK-3 Inhibitors | nih.gov |
| C7 | Chlorine or Methyl Group | Higher cardiovascular activity. | Cardiovascular Agents | nih.gov |
| General | Amide/Sulfonamide | Enhanced activity. | VEGFR-2 Inhibitors | nih.gov |
| General | Small Lipophilic Groups | Enhanced cellular potency. | JAK Inhibitors | nih.gov |
Comparative SAR Analysis with Other Indazole-Based Research Compounds
Comparing the SAR of different classes of indazole-based compounds reveals that while certain structural features may be broadly beneficial, the specific requirements for optimal activity are highly dependent on the biological target.
Halogenation: For A₂BAR antagonists, halogenation at C8 is a key feature for high potency. nih.gov In contrast, for some VEGFR-2 kinase inhibitors, halogen substitutions can lead to a decrease in potency compared to methoxy derivatives. nih.gov This highlights a target-specific role for halogens, where they may be crucial for one interaction but detrimental for another.
Ring Position Sensitivity: The C5, C6, and C7 positions are sensitive to substitution in CCR4 antagonists, where only small groups are tolerated. acs.org However, for other targets, these positions are viable points for modification to enhance properties. For example, C7 substitution can improve the activity of cardiovascular agents nih.gov, and C6-fluorine substitution can improve potency in FGFR inhibitors. nih.gov
Role of the N-H vs. N-Alkyl: While N-methylation was shown to enhance the activity of certain anticancer indazoles mdpi.com, the unsubstituted N-H is often critical as a hydrogen bond donor for hinge-binding in many kinase inhibitors. nih.gov The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment. nih.gov
This comparative analysis demonstrates that there is no single, universal set of SAR rules for the indazole scaffold. The optimal substitution pattern is a nuanced interplay between the compound's structure and the specific topology and chemical environment of its target's binding site.
Pre Clinical Pharmacokinetic and Metabolic Profiling of 5 Bromo 3,4 Dichloro 2 Methyl 2h Indazole
In Vitro Pharmacokinetic Studies (e.g., Microsomal Stability, Plasma Protein Binding, Permeability Assays)
In vitro pharmacokinetic assays are fundamental in early drug discovery to predict a compound's behavior in a biological system. These tests evaluate metabolic stability, distribution characteristics, and potential for absorption.
Microsomal Stability The metabolic stability of a new chemical entity (NCE) is commonly assessed by incubating the compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. researchgate.net The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance. For substituted indazoles, metabolic stability can be highly variable and is heavily influenced by the specific substitution pattern. nih.gov Studies on indazole-3-carboxamides have shown that indazole cores tend to be metabolized more rapidly than their indole (B1671886) analogues in pooled human liver microsomes (pHLM). mdpi.com Given the multiple halogen substitutions on 5-Bromo-3,4-dichloro-2-methyl-2H-indazole, which can sometimes block common sites of metabolism, the compound might be expected to exhibit moderate to good metabolic stability.
Table 1: Illustrative Microsomal Stability Data for this compound
| Parameter | Value (Illustrative) | Species |
| Incubation Time | 0, 5, 15, 30, 60 min | Human |
| Microsomal Protein | 0.5 mg/mL | Human |
| Half-Life (T½) | 45 min | Human |
| Intrinsic Clearance (CLint) | 25 µL/min/mg | Human |
Plasma Protein Binding (PPB) Plasma protein binding determines the fraction of a drug bound to plasma proteins versus the unbound fraction, which is free to interact with targets, be metabolized, and be excreted. Acidic drugs typically bind to albumin, while basic and neutral compounds bind to α1-acid glycoprotein. youtube.com Structurally related indazole-3-carboxamide synthetic cannabinoids have been shown to be highly protein-bound, often exceeding 90%. mdpi.com Due to its lipophilic nature, augmented by the halogen atoms, this compound is predicted to exhibit high plasma protein binding.
Table 2: Illustrative Plasma Protein Binding Data for this compound
| Parameter | Value (Illustrative) | Method |
| % Bound | 99.2% | Equilibrium Dialysis |
| Fraction Unbound (fu) | 0.008 | Equilibrium Dialysis |
Permeability Assays The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption of orally administered drugs. youtube.com Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. nih.gov Compounds are tested for their rate of transport from the apical (intestinal lumen) to the basolateral (blood) side. High permeability (Papp) values in this assay are predictive of good absorption in humans. nih.gov While these cells express various transporters, they notably lack high levels of certain CYP enzymes like CYP3A4 unless induced. nih.gov Indazole derivatives have been noted to possess good cell permeability. nih.gov
Table 3: Illustrative Caco-2 Permeability Data for this compound
| Parameter | Value (Illustrative) | Classification |
| Papp (A→B) (x 10⁻⁶ cm/s) | 15.5 | High Permeability |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.2 | Not a Substrate of Efflux |
In Vivo Pharmacokinetic Characterization in Animal Models (e.g., ADME Profiles, Bioavailability)
In vivo studies, typically conducted in rodent models such as Wistar rats, are essential to understand the full absorption, distribution, metabolism, and excretion (ADME) profile of a compound. nih.govdntb.gov.ua These studies correlate the findings from in vitro assays with the complex physiological environment of a living organism. For halogenated aromatic compounds, absorption is often efficient, and distribution can be extensive, with a tendency to accumulate in lipid-rich tissues. epa.govmerckvetmanual.com The absolute bioavailability (F%) compares the plasma exposure after oral administration to that after intravenous administration, providing a measure of how much of the drug reaches systemic circulation.
Table 4: Hypothetical In Vivo Pharmacokinetic Parameters in Rats for this compound
| Parameter | Oral (p.o.) Administration | Intravenous (i.v.) Administration |
| Cmax (ng/mL) | 450 | 1200 |
| Tmax (h) | 1.5 | 0.1 |
| AUC (ng·h/mL) | 3150 | 4850 |
| Terminal Half-Life (T½) (h) | 8.5 | 8.3 |
| Bioavailability (F%) | 65% | N/A |
Metabolic Pathway Elucidation Using Liver Microsomes and Hepatocytes (Pre-clinical)
Identifying metabolic pathways is crucial for understanding a drug's clearance mechanism and identifying potentially active or toxic metabolites. These studies typically use liver microsomes or intact hepatocytes, which contain a broader range of metabolic enzymes. mdpi.com
Based on the metabolism of other substituted indazoles, the primary metabolic transformations for this compound are expected to be Phase I oxidative reactions, followed by Phase II conjugation. mdpi.comnih.govnih.gov
The likely major metabolic pathways include:
N-Demethylation: Oxidative removal of the methyl group at the N-2 position to form 5-Bromo-3,4-dichloro-2H-indazole.
Hydroxylation: Addition of a hydroxyl group. This can occur on the N-methyl group to form a hydroxymethyl metabolite, or on the indazole ring itself (aromatic hydroxylation), creating a phenolic metabolite.
Dehalogenation: While generally less common than C-H oxidation, the removal of a bromine or chlorine atom is a possible metabolic step for polyhalogenated compounds.
N-deindazolation: In some specific structures, P450-mediated cleavage and removal of the entire indazole ring has been observed. nih.gov
Phase II Conjugation: The hydroxylated metabolites formed during Phase I are susceptible to conjugation with glucuronic acid, forming more water-soluble glucuronide metabolites ready for excretion. nih.govnih.gov
Table 5: Plausible Major Metabolites of this compound
| Metabolite ID | Proposed Structure / Name | Metabolic Reaction |
| M0 | This compound | Parent Compound |
| M1 | 5-Bromo-3,4-dichloro-2H-indazole | N-Demethylation |
| M2 | (5-Bromo-3,4-dichloro-2H-indazol-2-yl)methanol | N-Methyl Hydroxylation |
| M3 | 5-Bromo-3,4-dichloro-2-methyl-2H-indazol-x-ol | Aromatic Hydroxylation |
| M4 | M3-Glucuronide | Glucuronidation of M3 |
Role of Specific Enzyme Systems (e.g., Cytochrome P450) in Metabolism
The oxidative metabolism of most xenobiotics is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues. dntb.gov.ua For nitrogen-containing heterocyclic compounds like indazoles and imidazoles, interactions with CYP enzymes are common, and they can act as both substrates and inhibitors. researchgate.netnih.gov Studies on a related piperazinyl indazole compound identified CYP3A as the principal enzyme system responsible for its metabolism. nih.gov Therefore, it is highly probable that the metabolism of this compound is primarily mediated by CYP enzymes, with isoforms such as CYP3A4, CYP2C9, and CYP2C19 being likely contributors.
Excretion Pathways and Mass Balance Studies in Pre-clinical Models
Mass balance studies are conducted to determine the routes and rates of excretion of a drug and its metabolites from the body. This is typically done using a radiolabeled version of the compound in an animal model. For halogenated aromatic compounds, the primary route of elimination depends on the polarity of the parent drug and its metabolites. epa.gov Lipophilic parent compounds may be excreted unchanged in the feces via biliary excretion. epa.gov However, the main clearance mechanism involves metabolism to more polar, hydrophilic metabolites, which are then primarily excreted in the urine. epa.gov A mass balance study for this compound would likely show that radioactivity is recovered in both urine and feces over several days, with urine containing the polar glucuronide and hydroxylated metabolites, and feces containing a mixture of unabsorbed parent compound and metabolites excreted via the bile.
Challenges and Future Directions in Research on 5 Bromo 3,4 Dichloro 2 Methyl 2h Indazole
Synthetic Challenges and Opportunities for Novel Transformations of Halogenated Indazoles
The synthesis of polysubstituted indazoles, especially those with multiple halogen atoms at specific positions like 5-Bromo-3,4-dichloro-2-methyl-2H-indazole, is a significant challenge. Traditional methods for the construction of the indazole core often lack the regioselectivity required for such precise substitution patterns. nih.gov The direct halogenation of the indazole ring can lead to a mixture of products, making the isolation of the desired isomer difficult and inefficient.
A primary challenge lies in the controlled, regioselective introduction of different halogen atoms (bromine and chlorine) onto the indazole scaffold. researchgate.net Metal-catalyzed cross-coupling reactions and C-H activation strategies are promising but require careful optimization of catalysts, ligands, and reaction conditions to avoid side reactions and ensure high yields. mdpi.com For instance, an efficient metal-free method for the direct C-H halogenation of 2H-indazoles using N-halosuccinimides (NCS for chlorination, NBS for bromination) has been reported, achieving selective synthesis of mono- and poly-halogenated products by adjusting reaction conditions. researchgate.net However, the synthesis of hetero-halogenated indazoles, such as a bromo-chloro-substituted derivative, can be complex, with the order of halogenation affecting the final yield. researchgate.net
Emerging opportunities lie in the application of novel synthetic methodologies. Biocatalysis, utilizing enzymes like halogenases, presents a powerful tool for achieving site- and regio-selective halogenation that is often difficult to accomplish with traditional chemical methods. bohrium.comrsc.org Flavin-dependent halogenases, for example, are known for their high regioselectivity on aromatic substrates. bohrium.com The integration of enzymatic halogenation with synthetic chemistry, a "GenoChemetic" approach, could enable the late-stage diversification of complex indazole cores, providing access to novel analogs. bohrium.com
Table 1: Synthetic Strategies for Halogenated Indazoles
| Strategy | Description | Challenges | Opportunities |
|---|---|---|---|
| Direct C-H Halogenation | Use of reagents like N-halosuccinimides (NBS, NCS) to directly introduce halogens onto the indazole ring. researchgate.net | Controlling regioselectivity, potential for over-halogenation, harsh reaction conditions. | Metal-free conditions offer a "greener" alternative; can be tuned to produce mono- or poly-halogenated products. researchgate.net |
| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki or Buchwald-Hartwig to form C-C or C-N bonds, often used to build the substituted indazole scaffold. mdpi.commdpi.com | Catalyst poisoning, ligand optimization, substrate scope limitations. | High efficiency and functional group tolerance for creating diverse derivatives. mdpi.com |
| Enzymatic Halogenation | Use of halogenase enzymes to install halogen atoms with high selectivity. bohrium.comrsc.org | Enzyme stability, substrate scope, and availability of suitable enzymes. | Unprecedented regioselectivity, environmentally friendly conditions, potential for late-stage functionalization. bohrium.com |
Expanding the Scope of Biological Targets for Indazole Derivatives
Indazole derivatives are recognized for their wide range of pharmacological activities, interacting with a diverse set of biological targets. researchgate.netnih.gov They have been successfully developed as agents for various diseases, including cancer and cardiovascular conditions. nih.govnih.gov The expansion of research into new therapeutic areas is a significant future direction.
Known biological targets for indazole-based compounds are numerous and include several classes of enzymes and receptors. Many indazole derivatives function as kinase inhibitors, targeting key players in cell signaling pathways. nih.govmdpi.com
Table 2: Selected Biological Targets of Indazole Derivatives
| Target Class | Specific Examples | Associated Disease Area | Reference |
|---|---|---|---|
| Kinase Inhibitors | VEGFR-2, Tie-2, EphB4, EGFR, FLT3, p38α (MAPK14), ALK | Cancer, Inflammatory Diseases | mdpi.commdpi.comnih.govnih.gov |
| Enzymes | Cytochrome P450 51 (CYP51), Protein Arginine Deiminase 4 (PAD4) | Fungal Infections, Cancer, Autoimmune Diseases | researchgate.net |
| Other Receptors | Estrogen Receptor | Cancer | nih.gov |
Future research should aim to explore novel biological targets for indazole derivatives, including those related to neurodegenerative diseases, metabolic disorders, and infectious diseases beyond fungal infections. researchgate.net The structural diversity achievable with the indazole scaffold allows for fine-tuning of molecular properties to interact with a wide array of protein binding sites. nih.gov For example, exploring the potential of indazole derivatives as modulators of epigenetic targets or protein-protein interactions could open up new therapeutic avenues.
Integration of Advanced Computational Methods in Lead Optimization for this compound Analogs
Computational chemistry is an indispensable tool in modern drug discovery, facilitating the rapid and cost-effective optimization of lead compounds. For analogs of this compound, these methods can provide profound insights into their structure-activity relationships (SAR) and guide the design of more potent and selective molecules.
Advanced computational techniques are employed to predict how these molecules will interact with their biological targets.
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. For indazole derivatives, docking studies have been used to understand key interactions, such as hydrogen bonding with the hinge region of kinases like FLT3 and VEGFR2. mdpi.comnih.govtandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, helping to assess the stability of binding poses identified through docking. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of indazole analogs with their biological activity, enabling the prediction of potency for newly designed compounds.
Fragment-Based Lead Discovery (FBLD): In silico fragment-based approaches can identify small molecular fragments that bind to the target, which can then be grown or linked to generate potent lead compounds. nih.gov
For example, a structure-based design approach, rationalized by computational analysis, has been successfully used to optimize 1H-indazole analogues as irreversible EGFR inhibitors. nih.gov Similarly, the optimization of FLT3 inhibitors was guided by molecular docking, which confirmed that the indazole moiety could act as a crucial hinge-binder. nih.govtandfonline.com These examples underscore the power of integrating computational methods to accelerate the development of indazole-based therapeutics.
Development of Advanced Analytical Techniques for Complex Biological Matrices
The preclinical and clinical development of any drug candidate, including analogs of this compound, relies on the accurate quantification of the compound and its metabolites in complex biological matrices such as plasma, urine, and tissue. bioanalyticalresearch.comnih.gov The inherent complexity and potential for matrix effects in these samples present significant analytical challenges. nih.gov
The development and validation of robust bioanalytical methods are therefore critical. selectscience.net Modern analytical laboratories utilize a range of sophisticated techniques to meet the demands for high sensitivity, specificity, and throughput. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis of small molecules. selectscience.netresearchgate.net It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. bioanalyticalresearch.com
Sample Preparation: Effective sample preparation is crucial to remove interfering substances from the biological matrix. bioanalyticalresearch.com Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are commonly employed to isolate the analyte of interest and minimize matrix effects. bioanalyticalresearch.com
High-Resolution Mass Spectrometry (HRMS): The increasing availability of HRMS offers enhanced specificity, which is particularly useful for metabolite identification and for distinguishing the target analyte from endogenous interferences within a complex matrix. selectscience.net
Future advancements will likely focus on miniaturization through microfluidics and lab-on-a-chip technologies for rapid analysis of small sample volumes, as well as increased automation to enhance throughput and reproducibility. bioanalyticalresearch.com The development of methods capable of measuring both the drug and its biomarkers simultaneously will also be crucial for comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Rational Design Strategies for Enhanced Selectivity and Potency of Indazole Derivatives
The ultimate goal in designing new therapeutic agents is to maximize potency against the intended target while minimizing off-target effects to reduce toxicity. Rational design strategies are central to achieving this for indazole derivatives. These strategies leverage structural information from the target protein and known ligands to make informed modifications to the chemical scaffold. nih.govnih.gov
Several key strategies have proven effective:
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD allows for the design of ligands that fit precisely into the binding site. This approach was used to develop potent ULK1 inhibitors by optimizing an initial hit identified through in silico screening. nih.gov
Molecular Hybridization: This strategy involves combining structural features from different known active compounds to create a new hybrid molecule with improved properties. A series of 3,5-disubstituted indazole derivatives were constructed using this approach to enhance their antitumor activity. mdpi.com
Fragment-Based Lead Discovery (FBLD): FBLD, often guided by NMR and virtual screening, identifies low-molecular-weight fragments that bind to the target. These fragments are then optimized and linked together to produce a high-affinity lead. This method led to the discovery of novel inhibitors of ubiquitin-specific protease 7 (USP7). nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of the indazole scaffold at different positions (e.g., C3, C5, N1) and evaluation of the resulting change in activity helps to build a detailed SAR. nih.govtandfonline.com For instance, studies on indazole-based estrogen receptor degraders revealed that substituting an ethyl group with a cyclobutyl group enhanced potency. nih.gov Similarly, introducing different substituted aromatic groups at the C-5 position via Suzuki coupling has been explored to increase activity and target engagement. mdpi.com
These rational design approaches, often used in combination, provide a powerful framework for optimizing the pharmacological profile of this compound analogs, paving the way for the development of highly selective and potent therapeutic candidates. researchgate.net
Potential for Combination Research with Other Therapeutic Modalities (Conceptual, Pre-clinical)
The future of therapy for complex diseases like cancer often lies in combination regimens that target multiple pathways simultaneously to enhance efficacy and overcome resistance. While preclinical data on combination therapies involving this compound itself is not available, its nature as a substituted indazole allows for conceptual exploration based on the known activities of related compounds.
Many indazole derivatives are kinase inhibitors, a class of drugs frequently used in combination therapies. nih.govmdpi.com Conceptually, an analog of this compound with potent anti-cancer activity could be investigated in pre-clinical models in combination with:
Standard Chemotherapy: Combining a targeted agent with a cytotoxic chemotherapeutic drug is a common strategy. The targeted agent can sensitize cancer cells to the effects of chemotherapy, potentially allowing for lower, less toxic doses of the conventional drug.
Other Targeted Therapies: If the indazole analog targets a specific signaling pathway (e.g., angiogenesis via VEGFR inhibition), combining it with an inhibitor of a different, complementary pathway (e.g., an EGFR or MEK inhibitor) could result in a synergistic anti-tumor effect.
Immunotherapy: There is growing interest in combining targeted therapies with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies). Some kinase inhibitors can modulate the tumor microenvironment, making it more susceptible to an immune attack, thereby creating a rationale for such a combination.
Pre-clinical research would be essential to test these concepts. Studies would need to be designed to assess synergy, evaluate potential for increased toxicity, and elucidate the mechanisms underlying the observed combination effects. Such research could significantly broaden the therapeutic potential of novel halogenated indazole derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-3,4-dichloro-2-methyl-2H-indazole, and how can halogenation steps be optimized?
- Methodological Answer : Halogenation of indazole derivatives typically involves electrophilic substitution or transition-metal-catalyzed reactions. For bromination and chlorination, controlled stoichiometry of NBS (N-bromosuccinimide) or sulfuryl chloride (SO₂Cl₂) in inert solvents like DCM under reflux is effective . Optimization requires monitoring reaction progress via TLC or HPLC to avoid over-halogenation. Temperature control (0–25°C) and exclusion of moisture are critical to prevent side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns and methyl group integration .
- FTIR : Identify C-Br (590 cm⁻¹) and C-Cl (745 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for bromine/chlorine .
- Melting Point Analysis : Compare with literature values to assess purity .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Start with cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase assays). For indazole derivatives, EGFR or Aurora kinase inhibition is common . Use IC₅₀ calculations and dose-response curves to establish potency. Ensure replicates (n ≥ 3) and solvent controls (DMSO < 0.1%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data or biological activity across studies?
- Methodological Answer :
- Data Validation : Cross-validate using orthogonal techniques (e.g., X-ray crystallography for structural confirmation) .
- Batch Analysis : Compare multiple synthetic batches to rule out impurities .
- Theoretical Modeling : Employ DFT calculations to predict NMR/IR spectra and reconcile experimental discrepancies .
Q. What experimental design principles apply to optimizing reaction yields for scale-up?
- Methodological Answer : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). A 2³ factorial design can optimize solvent polarity, reaction time, and reagent ratios . Response surface methodology (RSM) further refines conditions for maximum yield .
Q. How can computational tools predict the compound’s reactivity or metabolic stability?
- Methodological Answer :
- In Silico Reactivity : Apply quantum chemical calculations (e.g., Gaussian) to model transition states and reaction pathways .
- ADMET Prediction : Use tools like SwissADME or ADMETLab to forecast bioavailability, CYP450 interactions, and toxicity .
Q. What strategies mitigate regioselectivity challenges during functionalization of the indazole core?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., -OMe) to steer halogenation to specific positions .
- Protection/Deprotection : Use Boc groups to shield reactive sites during synthesis .
Q. How can researchers validate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Molecular Docking : Perform docking studies (AutoDock Vina) to predict binding affinities with target proteins .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure real-time binding kinetics .
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
